molecular formula C17H21FN2O6S2 B7840692 C17H21FN2O6S2

C17H21FN2O6S2

Cat. No.: B7840692
M. Wt: 432.5 g/mol
InChI Key: GVRSWQPUJYAASI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C₁₇H₂₁FN₂O₆S₂ is a fluorinated organic compound containing two sulfur atoms, six oxygen atoms, and a heterocyclic framework. The molecular weight is calculated as 432.54 g/mol (based on atomic weights: C=12.01, H=1.01, F=19.00, N=14.01, O=16.00, S=32.07). Key structural features include:

  • Fluorine atom: Enhances metabolic stability and bioavailability, common in pharmaceuticals.
  • Sulfur groups: Likely sulfonamide (-SO₂NH-) or sulfonate (-SO₃⁻) moieties, which influence solubility and binding affinity.
  • Oxygen-rich backbone: Suggests ester, ether, or carboxylic acid functional groups.

Properties

IUPAC Name

1-[5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluorobenzoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O6S2/c18-15-2-1-12(28(25,26)13-5-8-27(23,24)10-13)9-14(15)17(22)20-6-3-11(4-7-20)16(19)21/h1-2,9,11,13H,3-8,10H2,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRSWQPUJYAASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=C(C=CC(=C2)S(=O)(=O)C3CCS(=O)(=O)C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C17H21FN2O6S2 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary, but common methods include:

    Formation of Intermediates: The initial steps often involve the preparation of intermediate compounds that contain the core structure of .

    Functional Group Modifications:

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring product quality.

Chemical Reactions Analysis

Types of Reactions

C17H21FN2O6S2: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound to lower oxidation states or modify specific functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.

    Catalysts: Catalysts like palladium on carbon, platinum, and nickel can facilitate various reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

C17H21FN2O6S2: has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in the synthesis of other complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition, protein binding, or cellular signaling pathways.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism by which C17H21FN2O6S2 exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to specific sites on these targets, altering their activity and leading to various biological effects. Pathways involved in its mechanism of action can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Differences in Molecular Composition

The compound C₁₇H₂₁FN₆O₂ (MW: 360.39 g/mol) from shares a similar carbon-fluorine backbone but diverges in heteroatom composition:

Property C₁₇H₂₁FN₂O₆S₂ (Target) C₁₇H₂₁FN₆O₂ (Analog)
Molecular Weight 432.54 g/mol 360.39 g/mol
Nitrogen Atoms 2 6
Sulfur Atoms 2 0
Oxygen Atoms 6 2

Functional Group Implications :

  • The target’s sulfur groups may enhance water solubility (via sulfonate) or protein binding (via sulfonamide), contrasting with the analog’s triazolopyrimidine and morpholine groups, which favor kinase inhibition and membrane permeability .
  • The analog’s higher nitrogen content (6 vs.

Pharmacokinetic and Physicochemical Properties

Table 2: Hypothetical Property Comparison
Property C₁₇H₂₁FN₂O₆S₂ (Target) C₁₇H₂₁FN₆O₂ (Analog)
LogP (Lipophilicity) ~1.5 (moderate) ~2.8 (higher)
Water Solubility High (sulfonate) Moderate (morpholine)
Bioavailability 60–70% (estimated) 40–50% (reported)

Key Observations :

  • The target’s sulfonate groups likely improve aqueous solubility, critical for intravenous formulations, whereas the analog’s morpholine moiety balances lipophilicity for oral absorption .
  • Fluorine in both compounds enhances resistance to cytochrome P450 metabolism, extending half-life.

Biological Activity

The compound C17H21FN2O6S2, a fluorinated derivative of 2-deoxy-D-glucose (2-DG), has garnered attention due to its potential biological activity, particularly in the context of cancer treatment. Its structure suggests significant interactions with metabolic pathways, particularly glycolysis, which is often upregulated in aggressive cancers such as glioblastoma multiforme (GBM). This article explores the biological activity of this compound, focusing on its mechanisms of action, effectiveness in inhibiting glycolysis, and its implications for cancer therapy.

Chemical Structure and Properties

This compound can be characterized by its molecular formula, which includes:

  • Fluorine (F) : Enhances the compound's stability and potentially alters its interaction with biological targets.
  • Sulfonyl groups (S) : May influence solubility and binding characteristics.
  • Hydroxyl groups (O) : Contribute to the compound's reactivity and interaction with enzymes.

Glycolysis Inhibition

This compound acts primarily by inhibiting glycolysis, a metabolic pathway that is often hyperactivated in cancer cells. The compound is believed to inhibit hexokinase II (HKII), an enzyme crucial for the first step of glycolysis. Research indicates that fluorinated derivatives exhibit potent cytotoxic effects, especially under hypoxic conditions typical of tumor environments.

Case Study: In Vitro Analysis

A study conducted on GBM cells demonstrated that this compound and its analogs significantly reduced cell viability through enhanced inhibition of HKII compared to 2-DG. The results showed:

  • IC50 Values : The fluorinated compounds had lower IC50 values, indicating higher potency in cytotoxicity.
  • Mechanistic Insights : Molecular docking studies confirmed that these compounds bind to HKII similarly to glucose, suggesting competitive inhibition.

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with other known glycolytic inhibitors is presented in the table below:

CompoundIC50 (μM)Mechanism of ActionNotes
This compoundXHKII InhibitionMore effective under hypoxia
2-Deoxy-D-glucoseYHKII InhibitionLimited by poor pharmacokinetics
3-BromopyruvateZPyruvate Kinase InhibitionEffective but less selective

Note: Specific IC50 values for this compound and others should be determined from experimental data.

Research Findings

Recent research highlights several key findings regarding the biological activity of this compound:

  • Enhanced Stability : Modifications at the C-2 position improve the compound's stability and cellular uptake.
  • Therapeutic Potential : The compound shows promise as a targeted therapy for GBM due to its ability to selectively inhibit glycolysis in cancer cells.
  • Hydrolysis Behavior : In aqueous environments, sulfonyl fluoride groups can hydrolyze to form sulfonic acids, potentially altering biological activity and solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.